methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate is a complex organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor, such as 2-phenyl-3-ethoxybenzaldehyde, under acidic or basic conditions.
Amidation: The benzofuran intermediate is then reacted with an amine, such as 3-amino-4,5-dimethoxybenzoic acid, to form the amido linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amido groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
- Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate
Uniqueness
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate is unique due to its specific structural features, such as the presence of both methoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Biological Activity
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate is a benzofuran derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is methyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]benzoate. It features a benzofuran core with multiple functional groups that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes to achieve the desired product with high yield and purity.
1. Antidiabetic Activity
Recent studies have highlighted the potential of benzofuran derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This compound has shown promising results in vitro:
- Inhibitory Effect : The compound demonstrated significant inhibitory activity against α-glucosidase with an IC50 value indicating substantial potency compared to standard inhibitors like acarbose .
2. Cytotoxicity
The cytotoxic effects of this compound were evaluated using the MTT assay on normal 3T3 cell lines:
Compound | Cytotoxicity (IC50 µM) |
---|---|
This compound | >150 |
Results indicated that at concentrations up to 150 µM, the compound exhibited low cytotoxicity, suggesting a favorable safety profile for further pharmacological studies .
The mechanism underlying the biological activity of this compound involves interactions with specific enzyme targets. Molecular docking studies have elucidated potential binding sites on α-glucosidase, providing insights into how structural features enhance inhibitory efficacy. The presence of hydrophobic interactions and hydrogen bonding plays a critical role in stabilizing the enzyme-inhibitor complex .
Case Studies
A series of case studies have been documented exploring the efficacy of benzofuran derivatives in various biological assays:
- Study on α-glucosidase Inhibition : A recent study synthesized several benzofuran derivatives and assessed their α-glucosidase inhibitory activity. The most potent derivatives exhibited IC50 values significantly lower than those of established drugs, indicating their potential as therapeutic agents for managing Type 2 diabetes .
- Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic effects of this compound against different cancer cell lines. Results showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Properties
IUPAC Name |
methyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-5-34-17-11-12-21-19(13-17)24(25(35-21)16-9-7-6-8-10-16)26(29)28-20-15-23(32-3)22(31-2)14-18(20)27(30)33-4/h6-15H,5H2,1-4H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYUBGRWVILKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.